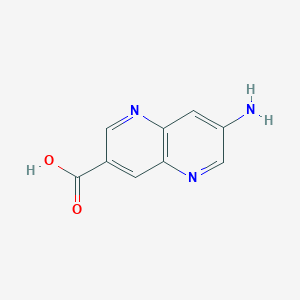
7-Amino-1,5-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,5-naphthyridine-3-carboxylic acid is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . Some 1,5-naphthyridine heterocyclic derivatives are of interest as antiviral agents .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C9H6N2O2 . It is a derivative of the cyclic naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Aplicaciones Científicas De Investigación
Antibacterial Applications
A series of derivatives of 7-Amino-1,5-naphthyridine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have been explored, with some compounds showing more activity than enoxacin, suggesting their potential for further biological study (Egawa et al., 1984).
Synthesis of Analogues and Their Antitumor Potential
Research has also delved into the synthesis and structure-activity relationships of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, investigating their solubility and efficacy, including their rapid cleavage in serum to release parent quinolones (Sánchez et al., 1992).
Supramolecular Chemistry
The role of this compound derivatives in forming supramolecular structures through noncovalent weak interactions has been highlighted. These interactions are crucial in binding with carboxylic acid derivatives, leading to the formation of multicomponent organic salts. Such structures have implications for the development of novel materials and drug delivery systems (Jin et al., 2011).
Enhancing Antibacterial Efficacy
Further investigations include the development of fluoroquinolone and naphthyridine derivatives as antibacterial agents, with specific focus on substituent modifications to enhance antibacterial efficacy and pharmacokinetic profiles for clinical evaluation (Bouzard et al., 1989).
Structural and Functional Analysis
The synthesis and evaluation of a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents also represent a significant area of research. These studies aim to discover novel antitumor agents by exploring different structural modifications and assessing their cytotoxic activity against a variety of tumor cell lines (Tsuzuki et al., 2004).
Mecanismo De Acción
Target of Action
Naphthyridines, the class of compounds to which 7-amino-1,5-naphthyridine-3-carboxylic acid belongs, are known to exhibit a variety of biological activities .
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Propiedades
IUPAC Name |
7-amino-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLZSZLSANJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

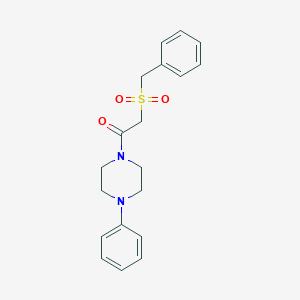
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2723260.png)
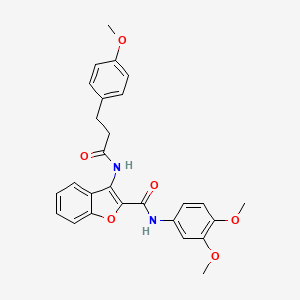
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2723266.png)
![2-(2-Fluorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2723267.png)
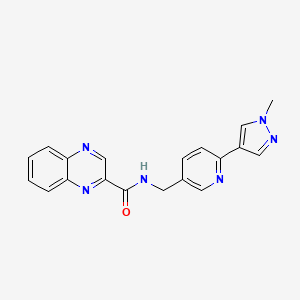
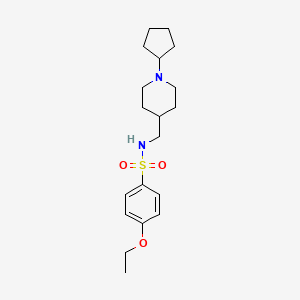
![2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2723273.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

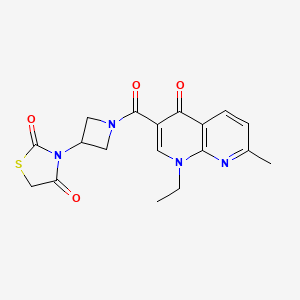
![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)
